1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS 857233-13-7), officially designated as Bupropion USP Related Compound F, is an alpha-hydroxy ketone and a critical regulatory impurity standard [1]. In pharmaceutical manufacturing and quality control, it is essential for the analytical profiling of Bupropion Hydrochloride API . As a structural regioisomer of the bupropion synthetic intermediates, it requires precise quantification to comply with ICH Q3A/Q3B guidelines. Procurement of high-purity (>95%) reference material is standard for Abbreviated New Drug Application (ANDA) method validation, ensuring accurate system suitability, limit of detection (LOD), and limit of quantification (LOQ) determinations in HPLC and GC-MS workflows [1].
Substituting 1-(3-Chlorophenyl)-1-hydroxypropan-2-one with generic alpha-hydroxy ketones, des-chloro analogs, or its regioisomer (2-hydroxy-1-(3-chlorophenyl)propan-1-one) fundamentally invalidates analytical method validation[1]. Regulatory agencies mandate the exact structural match to establish accurate Relative Retention Times (RRT) and response factors . A generic substitute will not co-elute with the actual Impurity F formed during API degradation or synthesis, leading to false-negative impurity reporting and subsequent batch rejection. Furthermore, lacking the specific 3-chloro substitution alters the UV absorption maxima and mass spectrometric fragmentation pathways, rendering generic analogs useless for trace-level LC-MS/MS or UV-DAD quantification in compliance with USP monographs [1].
In standard USP reversed-phase HPLC methods for Bupropion Hydrochloride, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Impurity F) must be baseline-resolved from the API and other related compounds [1]. The specific polarity of the benzylic hydroxyl group and the C2 ketone yields a distinct relative retention time (RRT) compared to the API and its regioisomeric intermediates, achieving a resolution factor (Rs) significantly greater than the USP minimum requirement of 1.5 .
| Evidence Dimension | Chromatographic Resolution (Rs) and RRT |
| Target Compound Data | Impurity F (CAS 857233-13-7) provides distinct RRT with Rs > 1.5 from adjacent peaks. |
| Comparator Or Baseline | Generic alpha-hydroxy ketones or regioisomers (fail to match Impurity F RRT). |
| Quantified Difference | Exact RRT match to USP Impurity F vs. complete retention time mismatch for substitutes. |
| Conditions | USP reversed-phase HPLC method with UV detection. |
Procurement of the exact CAS 857233-13-7 standard is mandatory to pass system suitability tests and validate ANDA impurity methods.
The structural arrangement of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one produces a highly specific mass spectrometric fragmentation pattern [1]. Under electron ionization (EI) or electrospray ionization (ESI), the cleavage between the C1 and C2 carbons generates a characteristic benzylic ion (e.g.,[3-Cl-C6H4CHOH]+ at m/z 141), which is quantitatively distinct from the fragmentation of Bupropion (which yields an m/z 100 tert-butylamine fragment) or its dione oxidation products [1]. This distinct m/z signature allows for parts-per-million (ppm) level quantification without cross-talk.
| Evidence Dimension | Primary MS Fragmentation Ion |
| Target Compound Data | m/z 141 (benzylic cleavage fragment). |
| Comparator Or Baseline | Bupropion API (m/z 100 primary fragment) and Impurity G. |
| Quantified Difference | Complete absence of m/z 100; distinct m/z 141 signature. |
| Conditions | GC-MS (EI mode) or LC-MS/MS (ESI+ mode). |
Ensures zero false-positive quantification during trace-level impurity tracking, critical for API batch release.
High-purity reference standards of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one demonstrate defined thermal stability profiles during Thermogravimetric Analysis (TGA) [1]. Unlike crude synthetic mixtures or heavily hydrated salts which exhibit early-onset weight loss due to residual solvents or moisture, the >95% pure analytical standard maintains mass stability up to its specific volatilization threshold. This ensures the calculated potency and assay values remain accurate over the standard's shelf life when stored at -20°C [1].
| Evidence Dimension | Mass stability (TGA) |
| Target Compound Data | >95% pure standard exhibits negligible weight loss below its volatilization point. |
| Comparator Or Baseline | Crude synthesis extracts or uncertified generic analogs. |
| Quantified Difference | <0.5% volatile loss in certified standards vs. variable >2-5% loss in crude substitutes. |
| Conditions | TGA heating under inert atmosphere. |
Accurate potency assignment is legally required for quantitative impurity calculations in pharmaceutical QC.
As the official Bupropion Related Compound F, this material is directly utilized by API manufacturers and contract testing laboratories to validate HPLC and GC-MS methods for Abbreviated New Drug Applications (ANDAs) . It is required for determining system suitability, LOD, and LOQ .
Employed in forced degradation studies of Bupropion formulations to track the formation of specific degradants . Its distinct MS fragmentation allows analysts to confirm whether degradation pathways are favoring hydrolysis or oxidation under various stress conditions (e.g., heat, humidity, photolysis) .
Beyond analytical testing, the specific 3-chloro-PAC structure serves as a highly targeted building block for synthesizing 3-chloro-substituted ephedrine and amphetamine derivatives in medicinal chemistry, where the exact regiochemistry of the hydroxyl and ketone groups dictates the final stereocenter formation .